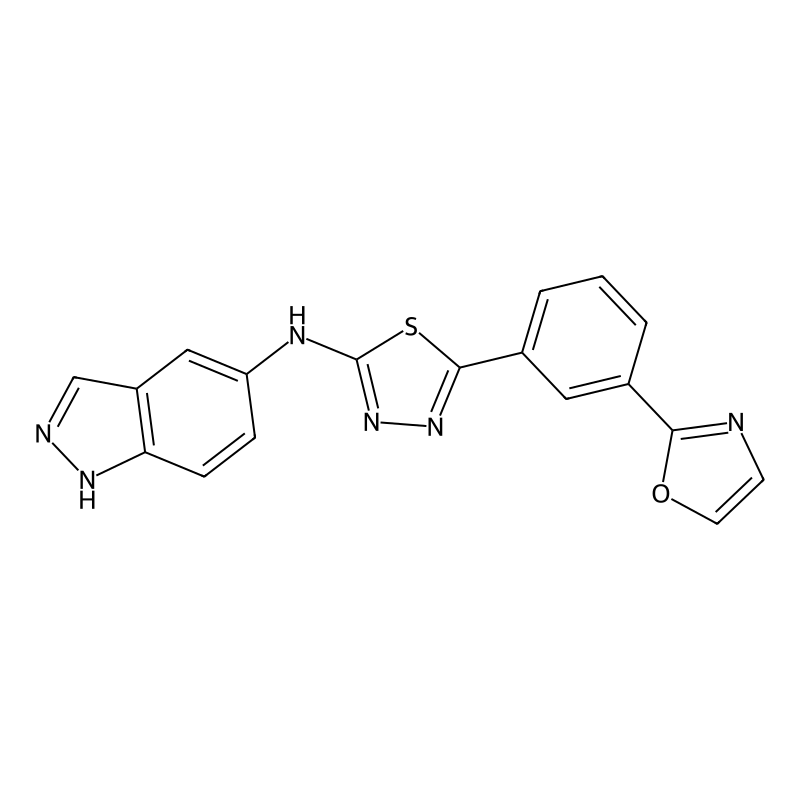Rock2-IN-2

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Rock2-IN-2 is a selective inhibitor of Rho-associated coiled-coil kinase 2, commonly referred to as ROCK2. This compound is part of a broader class of ROCK inhibitors that target the RhoA/ROCK signaling pathway, which is crucial in various cellular processes including contraction, motility, and apoptosis. ROCK2 plays significant roles in regulating cytoskeletal dynamics, cell shape, and migration, making it a vital target for therapeutic intervention in diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.
Rock2-IN-2 functions primarily by competitively inhibiting the ATP-binding site of ROCK2, thereby preventing its phosphorylation activity on downstream targets. The inhibition mechanism involves binding to the hinge region of the kinase domain, which is critical for its enzymatic activity. The interaction alters the conformational dynamics of ROCK2, leading to reduced phosphorylation of substrates such as myosin light chain and cofilin, which are essential for actin filament dynamics and cellular motility .
Biologically, Rock2-IN-2 has demonstrated significant effects on various cell types. In monocytes, selective inhibition of ROCK2 activity has been shown to reduce reactive oxygen species production by interfering with the phosphorylation of p47phox, a component of the NADPH oxidase complex . Additionally, studies indicate that Rock2-IN-2 can promote neuronal survival and regeneration by inhibiting axonal degeneration pathways activated by ROCK2 . This makes it a promising candidate for treating conditions like traumatic brain injury and other neurodegenerative diseases.
The synthesis of Rock2-IN-2 typically involves structure-based drug design strategies that focus on modifying existing compounds to enhance selectivity and potency against ROCK2. For instance, derivatives have been synthesized using various scaffolds that incorporate specific functional groups known to interact favorably with the kinase's active site. Recent advancements include the use of novel motifs such as 1,2-dithiolan-3-yl structures to improve binding affinity and selectivity over other kinases like ROCK1 .
The applications of Rock2-IN-2 span across multiple fields:
- Cancer Therapy: By inhibiting ROCK2, the compound can potentially reduce tumor cell invasion and metastasis.
- Neuroprotection: It shows promise in protecting neurons from degeneration in models of injury or disease.
- Cardiovascular Diseases: Targeting ROCK2 can help manage conditions related to vascular smooth muscle contraction and remodeling.
Interaction studies involving Rock2-IN-2 have highlighted its specificity towards ROCK2 compared to its homolog ROCK1. This selectivity is crucial for minimizing off-target effects that could lead to undesirable side effects in therapeutic applications. The binding affinity has been quantified using various biochemical assays that measure inhibition constants against both isoforms .
Several compounds share structural or functional similarities with Rock2-IN-2. Here are some notable examples:
| Compound Name | Type | Specificity | Unique Features |
|---|---|---|---|
| KD025 | Inhibitor | Selective for ROCK2 | Demonstrated efficacy in reducing fibrosis |
| DC24 | Inhibitor | Highly selective for ROCK2 | First identified with a unique 1,2-dithiolan motif |
| GSK269962 | Inhibitor | Non-selective (ROCK1/ROCK2) | Broader activity profile but less specificity |
| Y27632 | Inhibitor | Non-selective (ROCK1/ROCK2) | Early inhibitor with established biological activity |
Rock2-IN-2 stands out due to its high selectivity for ROCK2 over ROCK1, which may lead to enhanced therapeutic efficacy with reduced side effects compared to non-selective inhibitors like Y27632 and GSK269962 .








